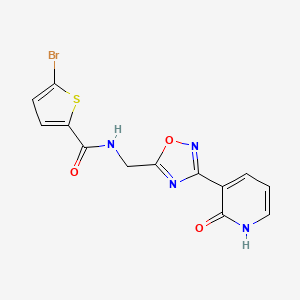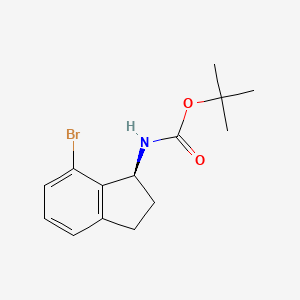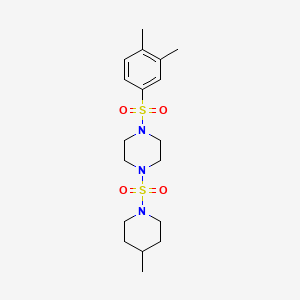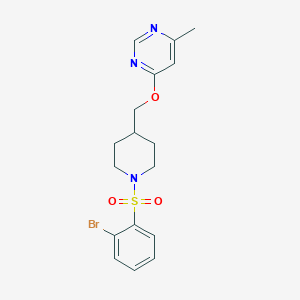
1-(6-Chloropyridin-3-yl)cyclobutanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclobutanamine derivatives, including those similar to 1-(6-Chloropyridin-3-yl)cyclobutanamine hydrochloride, involves various strategies such as gold-catalyzed cycloisomerizations of ene-ynamides, which proceed under mild conditions to yield cyclobutanones or carbonyl compounds with high diastereoselectivities (Couty, Meyer, & Cossy, 2009). Additionally, atom-economic syntheses like the base-promoted [2 + 2] cycloaddition/1,6-nucleophilic addition cascade have been established for the direct construction of C(sp3)-C(sp3) bonds, resulting in products with a cyclobutene unit containing both aryl and alkyl groups (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of related cyclobutane derivatives has been studied extensively through techniques such as X-ray crystallography. These studies reveal details about the configuration, conformation, and intermolecular interactions within the crystal lattice, contributing to a deeper understanding of their chemical behavior (Busetti et al., 1980).
Chemical Reactions and Properties
Cyclobutane derivatives engage in a variety of chemical reactions, including cycloisomerizations, cycloadditions, and photodimerizations. For example, cyclobutadiene intermediates play a crucial role in cycloaddition reactions of 1-alkynyl sulfones with 1-alkynylamines, demonstrating the versatility and reactivity of the cyclobutane core (Eisch, Hallenbeck, & Lucarelli, 1991).
Applications De Recherche Scientifique
Gold-Catalyzed Cycloisomerizations
The compound has been utilized in gold-catalyzed cycloisomerizations of ene-ynamides, leading to cyclobutanones under mild conditions. This showcases its role in facilitating complex chemical transformations (Couty, Meyer, & Cossy, 2009).
Synthesis and Structural Analysis
It has been instrumental in the synthesis of new compounds, such as pyrazole derivatives. The study involved characterizing these compounds using NMR, IR spectroscopies, and X-ray diffraction, highlighting its significance in synthetic chemistry and structural analysis (Shen, Huang, Diao, & Lei, 2012).
Antimicrobial and Antioxidant Applications
Research indicates its derivatives' role in antimicrobial and antioxidant applications. This was discovered during the study of unexpected products from the condensation reaction between 2-acetylpyridine and 2-formylpyridine, demonstrating its potential in medicinal chemistry (Rusnac et al., 2020).
Antiviral Activity
The compound has been part of research exploring antiviral activities. Its derivatives showed potential against viruses like HSV1 and HAV, suggesting its relevance in pharmaceutical research targeting viral infections (Attaby et al., 2007).
Fungicidal and Insecticidal Activities
Certain derivatives of the compound have displayed moderate to weak fungicidal and insecticidal activities. This was discovered in a study that synthesized a series of related compounds, indicating its utility in agricultural and pest control applications (Chen & Shi, 2008).
Environmental Applications
Its derivatives have also been investigated in environmental applications, particularly in the degradation of pesticides like chlorpyrifos, demonstrating its potential in environmental remediation and pollution control (Randhavane & Khambete, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-8-3-2-7(6-12-8)9(11)4-1-5-9;/h2-3,6H,1,4-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTDEUCRAFUYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CN=C(C=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-3-yl)cyclobutanamine hydrochloride | |
CAS RN |
2007920-71-8 |
Source


|
| Record name | 1-(6-chloropyridin-3-yl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2490037.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide](/img/structure/B2490040.png)


![tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2490045.png)
![N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2490046.png)
![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2490048.png)


![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2490051.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490053.png)
![3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one](/img/structure/B2490056.png)